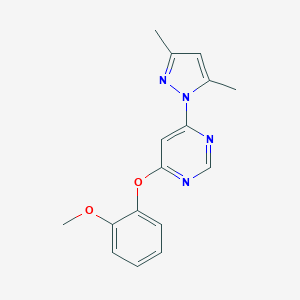
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine, also known as DMP 777, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and survival. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to activate various antioxidant pathways and reduce oxidative stress, which may contribute to its anti-inflammatory and cardiovascular protective effects. Furthermore, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to modulate various neurotransmitters and protect against neuronal damage, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, reduction of oxidative stress, activation of antioxidant pathways, and modulation of neurotransmitters. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to reduce inflammation and protect against cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 is its versatility in various scientific research applications. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to have low toxicity and high selectivity, which make it a potential candidate for drug development. However, one of the limitations of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 is its low solubility in water, which may affect its bioavailability and limit its applications.
Orientations Futures
There are several future directions for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 research, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as immunology and infectious diseases, and the development of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777-based drugs for clinical use. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 and its potential side effects.
Méthodes De Synthèse
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been synthesized using various methods, including the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 2-methoxyphenol in the presence of phosphorus oxychloride and triethylamine. Another method involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 2-methoxyphenol in the presence of thionyl chloride and triethylamine. Both methods have been reported to yield 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 in good yields.
Applications De Recherche Scientifique
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders. Studies have shown that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has anticancer properties and can induce apoptosis in cancer cells. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of cardiovascular diseases. Furthermore, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to have neuroprotective effects and can protect against neurodegenerative diseases.
Propriétés
Nom du produit |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine |
|---|---|
Formule moléculaire |
C16H16N4O2 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
4-(3,5-dimethylpyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine |
InChI |
InChI=1S/C16H16N4O2/c1-11-8-12(2)20(19-11)15-9-16(18-10-17-15)22-14-7-5-4-6-13(14)21-3/h4-10H,1-3H3 |
Clé InChI |
IVWXCDCJOIZYFR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=CC=C3OC)C |
SMILES canonique |
CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=CC=C3OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287526.png)
![6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287529.png)
![6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287530.png)
![6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287533.png)









